molecular formula C4H3BrF4 B7855584 (1Z)-1-Bromo-2,4,4,4-tetrafluorobut-1-ene

(1Z)-1-Bromo-2,4,4,4-tetrafluorobut-1-ene

Cat. No.: B7855584
M. Wt: 206.96 g/mol
InChI Key: TZTXFKUJDWKMKI-IHWYPQMZSA-N
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Description

(1Z)-1-Bromo-2,4,4,4-tetrafluorobut-1-ene is an organofluorine compound characterized by the presence of a bromine atom and multiple fluorine atoms attached to a butene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1Z)-1-Bromo-2,4,4,4-tetrafluorobut-1-ene typically involves the halogenation of tetrafluorobutene derivatives. One common method is the addition of bromine to 2,4,4,4-tetrafluorobut-1-ene under controlled conditions. This reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure the selective formation of the (1Z) isomer.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the selectivity and overall production rate.

Chemical Reactions Analysis

Types of Reactions: (1Z)-1-Bromo-2,4,4,4-tetrafluorobut-1-ene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different substituted products.

    Addition Reactions: The double bond in the butene backbone can participate in addition reactions with electrophiles, such as hydrogen halides or halogens.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form tetrafluorobutadiene derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium hydroxide or ammonia in polar solvents.

    Addition: Hydrogen halides (e.g., HCl, HBr) or halogens (e.g., Br2) in non-polar solvents.

    Elimination: Strong bases like potassium tert-butoxide in aprotic solvents.

Major Products:

  • Substituted tetrafluorobutene derivatives.
  • Addition products such as 1,2-dihalotetrafluorobutanes.
  • Tetrafluorobutadiene derivatives from elimination reactions.

Scientific Research Applications

(1Z)-1-Bromo-2,4,4,4-tetrafluorobut-1-ene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organofluorine compounds.

    Material Science: Employed in the development of fluorinated polymers and materials with unique properties such as high thermal stability and chemical resistance.

    Biology and Medicine: Investigated for its potential use in the synthesis of fluorinated pharmaceuticals and agrochemicals, which often exhibit enhanced biological activity and metabolic stability.

Mechanism of Action

The mechanism of action of (1Z)-1-Bromo-2,4,4,4-tetrafluorobut-1-ene in chemical reactions involves the interaction of its bromine and fluorine atoms with various reagents. The bromine atom, being a good leaving group, facilitates substitution and elimination reactions. The fluorine atoms, due to their high electronegativity, influence the reactivity and stability of the compound, making it a valuable intermediate in organic synthesis.

Comparison with Similar Compounds

    (1E)-1-Bromo-2,4,4,4-tetrafluorobut-1-ene: The (E) isomer of the compound, differing in the spatial arrangement of the substituents around the double bond.

    1-Bromo-2,2,2-trifluoroethane: A simpler fluorinated bromoalkene with fewer fluorine atoms.

    1-Bromo-3,3,3-trifluoropropene: Another fluorinated bromoalkene with a different carbon chain length.

Uniqueness: (1Z)-1-Bromo-2,4,4,4-tetrafluorobut-1-ene is unique due to its specific (Z) configuration, which can influence its reactivity and the types of products formed in chemical reactions. The presence of multiple fluorine atoms also imparts distinct electronic properties, making it a valuable compound in various applications.

Properties

IUPAC Name

(Z)-1-bromo-2,4,4,4-tetrafluorobut-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrF4/c5-2-3(6)1-4(7,8)9/h2H,1H2/b3-2-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZTXFKUJDWKMKI-IHWYPQMZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=CBr)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(/C(=C/Br)/F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrF4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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